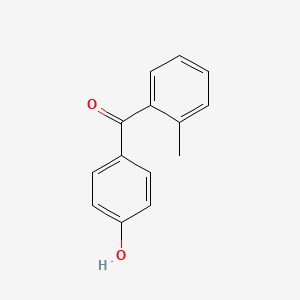

(4-hydroxyphenyl)(o-tolyl)methanone

Descripción

Contextualization within Benzophenone (B1666685) and Substituted Aryl Ketone Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone core. wikipedia.org The parent compound, benzophenone (diphenylmethanone), is a widely used building block in organic synthesis and a common photosensitizer in photochemistry. wikipedia.orgacs.org Substituted aryl ketones, a broader category that includes (4-hydroxyphenyl)(o-tolyl)methanone, are compounds where the aryl rings of the ketone are functionalized with various substituent groups. These substitutions can dramatically alter the electronic and steric properties of the molecule, leading to a wide range of chemical behaviors and applications.

The introduction of substituents like hydroxyl (-OH) and methyl (-CH3) groups onto the benzophenone framework, as seen in this compound, allows for the fine-tuning of its properties. This has led to the development of a vast library of benzophenone derivatives with tailored characteristics for specific applications, ranging from medicinal chemistry to materials science. mdpi.comnih.gov

Structural Significance of Hydroxybenzophenone and Alkyl-Substituted Aryl Ketone Scaffolds

The structure of this compound incorporates two key features that are of significant interest in chemical research: a hydroxybenzophenone moiety and an alkyl-substituted aryl ketone framework.

The hydroxybenzophenone scaffold is crucial for several reasons. The hydroxyl group can act as a hydrogen bond donor and acceptor, influencing the compound's solubility, crystal packing, and interaction with biological targets. Furthermore, the phenolic hydroxyl group can be a site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. For instance, the hydroxyl group can be etherified or esterified to modulate the compound's lipophilicity and other physicochemical properties.

The alkyl-substituted aryl ketone aspect of the molecule, specifically the ortho-tolyl group, introduces steric bulk and alters the electronic nature of the adjacent carbonyl group. The position of the methyl group (ortho, meta, or para) can significantly impact the molecule's conformation and reactivity. In the case of this compound, the ortho-methyl group can influence the dihedral angle between the phenyl rings, which in turn affects the compound's photophysical and photochemical properties.

Overview of Key Research Trajectories Pertaining to this compound and its Structural Analogs

Research involving this compound and its structural analogs is multifaceted, spanning various domains of chemistry.

One significant area of investigation is in synthetic chemistry . The Fries rearrangement of phenyl m-toluate is a known method for preparing the related isomer, (4-hydroxyphenyl)(m-tolyl)methanone. chemicalbook.com The development of efficient and selective synthetic routes to access these asymmetrically substituted benzophenones remains an active area of research, as it provides access to novel molecular architectures.

In the field of materials science , substituted benzophenones are explored for their potential as photoinitiators in polymerization reactions. mdpi.comnih.gov The photochemical properties of the benzophenone core, which can be tuned by substituents, are central to this application. For example, the introduction of electron-donating or -withdrawing groups can shift the absorption maxima and enhance the efficiency of radical generation. nih.gov

Furthermore, the structural motifs present in this compound are found in molecules with potential biological activity . For instance, various substituted benzophenones and related diaryl ketones have been investigated for their cytotoxic effects against cancer cell lines. nih.gov The ability of these compounds to interact with biological macromolecules, often facilitated by features like the hydroxyl group, makes them interesting candidates for drug discovery and chemical biology studies.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | 14548-39-1 | C14H12O2 | 212.24 | 133-135 |

| Benzophenone | 119-61-9 | C13H10O | 182.22 | 48.5 |

| (4-hydroxyphenyl)(phenyl)methanone | 1137-42-4 | C13H10O2 | 198.22 | 132-135 |

| (4-hydroxyphenyl)(m-tolyl)methanone | 71372-37-7 | C14H12O2 | 212.24 | Not Available |

| (4-hydroxy-3-methoxy-phenyl)-(p-tolyl)methanone | Not Available | C15H14O3 | 242.27 | 103-105 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Data not readily available in the searched sources. |

| ¹³C NMR | Data not readily available in the searched sources. |

| Infrared (IR) Spectroscopy | Data not readily available in the searched sources. |

| Mass Spectrometry | Data not readily available in the searched sources. |

Structure

3D Structure

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-10-4-2-3-5-13(10)14(16)11-6-8-12(15)9-7-11/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYLPYSHXUTVYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622688 | |

| Record name | (4-Hydroxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52981-01-8 | |

| Record name | (4-Hydroxyphenyl)(2-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of 4 Hydroxyphenyl O Tolyl Methanone Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. In the case of (4-hydroxyphenyl)(o-tolyl)methanone, both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum reveals distinct signals corresponding to the different types of protons in the molecule. openstax.orglibretexts.org Aromatic protons typically resonate in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. openstax.orgoregonstate.edu The protons on the hydroxyphenyl ring and the tolyl ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons. The methyl (-CH₃) protons of the tolyl group appear as a singlet in the upfield region, typically around δ 2.4 ppm. rsc.org The phenolic hydroxyl (-OH) proton often presents as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, though a value around δ 10.6 ppm has been observed for similar phenolic structures in DMSO-d₆. chemicalbook.comnih.gov

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is highly deshielded and appears at a very low field, often in the range of δ 190-200 ppm. rsc.orgrsc.org Aromatic carbons resonate between δ 115 and δ 140 ppm. rsc.orgmdpi.com The carbon bearing the hydroxyl group is typically found around δ 160 ppm, while the methyl carbon of the tolyl group is observed at a much higher field, around δ 21 ppm. rsc.org

The precise chemical shifts and coupling constants are instrumental in confirming the ortho substitution on the tolyl ring and the para substitution on the hydroxyphenyl ring.

Interactive Data Table: Typical NMR Chemical Shifts (δ) for this compound

| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carbonyl Carbon | - | ~197 |

| Aromatic Protons | 7.0 - 8.0 | - |

| Aromatic Carbons | - | 115 - 140 |

| Phenolic -OH | Variable (e.g., ~10.6) | - |

| Carbon bonded to -OH | - | ~160 |

| Methyl Protons (-CH₃) | ~2.4 | - |

| Methyl Carbon (-CH₃) | - | ~21 |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the key vibrational modes are associated with the hydroxyl and carbonyl groups.

Hydroxyl (-OH) Stretch: A broad absorption band is typically observed in the region of 3000–3800 cm⁻¹, characteristic of the O-H stretching vibration. organicchemistrydata.org The broadness of this peak is due to intermolecular hydrogen bonding.

Carbonyl (C=O) Stretch: A strong, sharp absorption band appears in the range of 1630–1680 cm⁻¹. scispace.comspcmc.ac.in The conjugation of the carbonyl group with the two aromatic rings lowers the stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹). spcmc.ac.inresearchgate.net For diaryl ketones like benzophenone (B1666685), this peak is often found around 1652-1665 cm⁻¹. spcmc.ac.inias.ac.in

Aromatic C-H Stretch: These vibrations are typically observed above 3000 cm⁻¹. scispace.com

Aromatic C=C Stretch: Multiple bands of medium to weak intensity are found in the 1400–1600 cm⁻¹ region. researchgate.net

C-O Stretch: The stretching vibration of the carbon-oxygen bond of the phenol (B47542) group appears in the 1200-1300 cm⁻¹ range.

The precise positions of these bands can confirm the presence of the key functional groups and provide insights into the electronic effects within the molecule.

Interactive Data Table: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl | O-H Stretch | 3000 - 3800 | Broad, Strong |

| Carbonyl | C=O Stretch | 1630 - 1680 | Sharp, Strong |

| Aromatic C-H | C-H Stretch | > 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1400 - 1600 | Medium to Weak |

| Phenolic C-O | C-O Stretch | 1200 - 1300 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. nih.gov It is used to determine the molecular weight and elemental formula of a compound.

For this compound (C₁₄H₁₂O₂), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine this mass with very high accuracy (typically to four or five decimal places), allowing for the unambiguous determination of the molecular formula. rsc.orgrsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for benzophenone-type molecules involve cleavage at the bonds adjacent to the carbonyl group. nist.govnist.govresearchgate.net This would lead to the formation of characteristic fragment ions, such as:

An ion corresponding to the hydroxyphenylcarbonyl cation [(HO)C₆H₄CO]⁺

An ion corresponding to the tolylcarbonyl cation [CH₃C₆H₄CO]⁺

Ions corresponding to the hydroxyphenyl cation [(HO)C₆H₄]⁺ and the tolyl cation [CH₃C₆H₄]⁺

Analyzing these fragments helps to piece together the structure of the parent molecule.

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the mass percentages of the constituent elements (carbon, hydrogen, and oxygen) in a compound. chemaxon.comillinois.eduhirosaki-u.ac.jp This experimental data is then compared to the theoretical percentages calculated from the proposed molecular formula to verify its accuracy.

For this compound, the molecular formula is C₁₄H₁₂O₂. webqc.org The theoretical elemental composition is calculated as follows:

Molecular Weight: 212.24 g/mol

Carbon (C): (14 * 12.011 / 212.24) * 100% = 79.22%

Hydrogen (H): (12 * 1.008 / 212.24) * 100% = 5.70%

Oxygen (O): (2 * 15.999 / 212.24) * 100% = 15.08%

Experimental results from an elemental analyzer that closely match these theoretical values provide strong evidence for the correctness of the empirical and molecular formula. man.ac.ukvscht.cz

Interactive Data Table: Elemental Composition of C₁₄H₁₂O₂

| Element | Theoretical Mass % |

| Carbon (C) | 79.22% |

| Hydrogen (H) | 5.70% |

| Oxygen (O) | 15.08% |

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion (dihedral) angles can be calculated.

For this compound, X-ray crystallography would reveal:

The non-coplanar arrangement of the two aromatic rings relative to the carbonyl group. The steric hindrance from the ortho-methyl group forces the tolyl ring to be significantly twisted out of the plane of the C=O group.

The planarity of the hydroxyphenyl ring with the carbonyl group, although some deviation may occur.

The specific bond lengths, such as the C=O double bond and the C-C bonds of the aromatic rings.

The intermolecular interactions in the crystal lattice, particularly hydrogen bonding involving the phenolic hydroxyl group, which dictates the crystal packing. Studies on related 2-hydroxybenzophenone (B104022) derivatives confirm the presence of strong intramolecular hydrogen bonds in their crystal structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. researchgate.net The UV-Vis spectrum of this compound is characterized by absorptions arising from electronic transitions within the conjugated system.

Typically, benzophenone derivatives exhibit two main absorption bands: scialert.net

A strong absorption band at shorter wavelengths (e.g., ~250 nm), attributed to the π → π* transition of the aromatic system. researchgate.netscialert.net

A weaker absorption band at longer wavelengths (e.g., ~340 nm), corresponding to the n → π* transition of the carbonyl group. This transition is formally forbidden and thus has a lower intensity. scialert.netacs.org

The position and intensity of these bands are sensitive to the solvent and the substituents on the aromatic rings. researchgate.netcollectionscanada.gc.ca The hydroxyl group, being an electron-donating group, can cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzophenone. nih.gov Studies on 4-hydroxybenzophenone (B119663) have identified multiple fluorescence peaks, indicating complex photophysical behavior. rsc.org

Specialized Spectroscopic and Analytical Techniques for Derived Complexes

When this compound acts as a ligand to form coordination compounds with metal ions, its spectroscopic properties change significantly. This molecule can coordinate to a metal center, typically through the carbonyl oxygen and the deprotonated phenolic oxygen, acting as a bidentate ligand.

The formation of a metal complex can be monitored by several techniques: tandfonline.comhud.ac.ukiupac.org

FT-IR Spectroscopy: Upon coordination to a metal, the C=O stretching frequency is expected to shift to a lower wavenumber (a red shift). ias.ac.in This indicates a weakening of the C=O bond due to the donation of electron density from the carbonyl oxygen to the metal ion. The broad O-H band will disappear if the phenolic proton is lost upon complexation.

UV-Vis Spectroscopy: Coordination to a metal ion alters the electronic structure of the ligand, leading to shifts in the π → π* and n → π* absorption bands. New absorption bands, corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (if a transition metal is involved), may also appear.

NMR Spectroscopy: While NMR is less commonly used for paramagnetic complexes, for diamagnetic metal complexes, changes in the ¹H and ¹³C chemical shifts of the ligand upon coordination can provide information about the binding sites.

These specialized techniques are crucial for characterizing the structure and bonding in metal complexes derived from this compound. youtube.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal-Methanone Complexes

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. acs.org It is particularly valuable for characterizing paramagnetic transition metal complexes of this compound derivatives. illinois.edu The EPR spectrum provides detailed information about the electronic structure, oxidation state, and coordination environment of the metal center. illinois.edumdpi.com

In a typical EPR experiment, a sample is placed in a strong magnetic field and irradiated with microwave radiation. The absorption of microwaves is detected as the magnetic field is varied, resulting in a spectrum that is characteristic of the paramagnetic species. acs.org For transition metal complexes, the key EPR parameters are the g-tensor and the hyperfine coupling constants. The g-tensor provides information about the electronic environment around the unpaired electron, while hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei, offering insights into the identity and number of coordinating atoms. acs.orgethz.ch

For instance, in the case of Cu(II) complexes (a d⁹ system with one unpaired electron), the EPR spectrum can readily distinguish between different coordination geometries, such as square planar or tetrahedral. nih.gov The g-values for Cu(II) complexes are sensitive to the nature of the coordinating ligands and the geometry of the complex. mdpi.com Generally, for an axially symmetric Cu(II) complex, the spectrum is characterized by g∥ and g⊥ values. The hyperfine coupling to the copper nucleus (I = 3/2) splits these signals into four lines. ethz.ch

Table 1: Hypothetical EPR Parameters for a Cu(II) Complex of a this compound Derivative

| Parameter | Expected Value Range | Information Gained |

| g∥ | 2.2 - 2.4 | Nature of the metal-ligand bond and geometry |

| g⊥ | 2.0 - 2.1 | Nature of the metal-ligand bond and geometry |

| A∥ (Cu) | 150 - 200 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

| A⊥ (Cu) | 10 - 50 x 10⁻⁴ cm⁻¹ | Covalency of the metal-ligand bond |

Note: This table presents hypothetical data based on general principles of EPR spectroscopy of Cu(II) complexes and is for illustrative purposes only.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability and Transitions of Materials

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for evaluating the thermal stability and phase transitions of this compound and its derivatives. iajps.comnih.govlibretexts.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. libretexts.org DSC is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and solid-solid phase transitions. mdpi.com The melting point (Tm) and glass transition temperature (Tg) are key properties that define the processing window and physical state of a material.

Studies on various benzophenone-based materials have demonstrated their generally good thermal stability. For instance, a review of benzophenone derivatives used as host materials in phosphorescent OLEDs reported thermal decomposition temperatures (Td, often defined as the temperature of 5% weight loss) ranging from 218 °C to 553 °C. iajps.com The same study showed that many of these derivatives are amorphous materials with glass transition temperatures between 55 °C and 188 °C. iajps.com

While specific TGA and DSC data for this compound were not found, the data for structurally related benzophenone derivatives provide a useful reference. The presence of the hydroxyl group in the 4-position and the tolyl group in the ortho position would be expected to influence the thermal properties through effects on crystal packing and intermolecular interactions.

Table 2: Thermal Properties of Selected Benzophenone Derivatives for OLED Applications iajps.com

| Compound | Td (°C) | Tg (°C) |

| Derivative HA1 | 358 | 55 |

| Derivative HA4 | 391 | 188 |

| Derivative HA6 | 404 | 100 |

| Derivative HA7 | 218 | 114 |

| Derivative HA10 | 553 | 129 |

Source: Adapted from a review on benzophenone-based derivatives for OLEDs. The specific structures of the derivatives are detailed in the source publication. iajps.com

Cyclic Voltammetry and Conductometric Studies for Electrochemical Behavior

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox behavior of chemical species. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting voltammogram provides information about the reduction and oxidation potentials of the analyte and the stability of the redox species. researchgate.net

The electrochemical behavior of benzophenone and its substituted derivatives has been the subject of several studies. acs.orgmdpi.com The carbonyl group in the benzophenone core is electrochemically active and can be reduced in a stepwise manner. The reduction potentials are influenced by the nature and position of substituents on the aromatic rings. mdpi.com Electron-donating groups, such as hydroxyl and alkyl groups, generally make the reduction more difficult (shift the potential to more negative values), while electron-withdrawing groups facilitate reduction.

A study on a series of substituted 2-hydroxybenzophenones reported detailed redox data from cyclic voltammetry. mdpi.com Although this study does not include the o-tolyl substituent, it provides a valuable framework for understanding the electrochemical behavior of hydroxylated benzophenones. The data revealed that the reduction potentials are sensitive to the electronic effects of the substituents. mdpi.com For this compound, one would expect the hydroxyl group to have a significant electronic effect on the redox potential of the carbonyl group.

Table 3: Reduction Potentials of Selected Substituted 2-Hydroxybenzophenones mdpi.com

| Substituent on the second phenyl ring | E_pc (V) vs. Fc+/Fc |

| 4'-H | -2.18 |

| 4'-CH₃ | -2.22 |

| 4'-Cl | -2.09 |

| 4'-OCH₃ | -2.25 |

Source: Adapted from a study on the electrochemistry of substituted 2-hydroxybenzophenones. E_pc is the cathodic peak potential. mdpi.com

Conductometric Studies involve the measurement of the electrical conductivity of a solution. This technique can be used to study ion-pair formation, determine the stoichiometry of metal-ligand complexes, and investigate the charge transport properties of materials. For metal complexes of this compound, conductometric titrations could be employed to determine the metal-to-ligand ratio in solution. The molar conductance of solutions of the isolated complexes can indicate whether they behave as electrolytes or non-electrolytes, providing insights into their structure and the nature of the coordination sphere. uobabylon.edu.iqrsc.org

While specific conductometric data for this compound or its metal complexes are not available, studies on other transition metal complexes have shown the utility of this technique. For example, conductivity measurements have been used to characterize the nature of complexes in solution, distinguishing between ionic and neutral species. uobabylon.edu.iq The conductivity of solid-state materials based on metal-organic frameworks or coordination polymers can also be investigated to assess their potential as semiconducting materials. rsc.org

Computational and Theoretical Investigations of 4 Hydroxyphenyl O Tolyl Methanone Systems

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. A typical study would involve the use of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to accurately model the compound.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves calculating the electronic energy at various atomic arrangements until the lowest energy conformation is found. For a molecule like (4-hydroxyphenyl)(o-tolyl)methanone, with multiple rotatable bonds (particularly the bonds connecting the carbonyl group to the phenyl and tolyl rings), a conformational analysis would be performed. This involves rotating these bonds systematically to identify all possible stable conformers and determine their relative energies to identify the global minimum energy structure.

Elucidation of Electronic Structure: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and chemical reactivity. A smaller energy gap suggests that the molecule is more reactive. Calculations would provide the energy values for HOMO, LUMO, and the energy gap, typically in electron volts (eV).

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines interactions between filled (donor) and vacant (acceptor) orbitals, which can reveal stabilizing intramolecular charge transfer events. For this compound, NBO analysis would quantify the delocalization of electron density from the electron-donating hydroxyl group and the methyl group towards the electron-withdrawing carbonyl group and the aromatic rings. This analysis provides insights into the molecule's stability arising from these hyperconjugative interactions. The output typically includes tables of natural atomic charges and the second-order perturbation energies associated with donor-acceptor interactions.

Molecular Electrostatic Potential (MEP) Mapping for Chemical Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. The map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. For this compound, one would expect to see negative potential (red/yellow) around the oxygen atoms of the carbonyl and hydroxyl groups, and positive potential (blue) around the hydroxyl hydrogen.

Molecular Modeling and Dynamics Simulations

Molecular Docking for Ligand-Biomacromolecule Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when it binds to a target protein or receptor. This method is fundamental in drug discovery and design. The process involves placing the optimized structure of this compound into the active site of a selected biological target. A scoring function is then used to calculate the binding affinity, often expressed as a binding energy (in kcal/mol), and to identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-protein complex. Without a specified biological target, a hypothetical docking study cannot be detailed.

Binding Free Energy Calculations for Quantitative Interaction Assessment

There is currently no publicly available research that has performed binding free energy calculations for this compound with any biological target. This type of analysis is crucial for quantitatively assessing the strength of interaction between a small molecule and a protein, providing a theoretical prediction of its binding affinity. The absence of such data means that the interaction of this compound with any specific receptor or enzyme has not been characterized through this computational approach.

Reactivity and Mechanistic Studies of 4 Hydroxyphenyl O Tolyl Methanone and Its Analogs

Reaction Mechanism Elucidation for Synthetic Pathways

The synthesis of (4-hydroxyphenyl)(o-tolyl)methanone, a substituted benzophenone (B1666685), can be achieved through several established organic reactions, with the Fries rearrangement and Friedel-Crafts acylation being the most prominent.

The Fries rearrangement of o-tolyl benzoate (B1203000) serves as a primary route. This reaction typically involves heating the ester with a Lewis acid catalyst, such as aluminum chloride. The generally accepted mechanism proceeds through the formation of an acylium ion intermediate. The ester coordinates with the Lewis acid, making the acyl carbon more electrophilic. An intramolecular electrophilic aromatic substitution then occurs, where the acyl group migrates to the ortho or para position of the phenolic ring. The position of the hydroxyl group relative to the carbonyl group in the final product is influenced by reaction conditions such as temperature and solvent. Lower temperatures tend to favor the para-product, this compound.

Friedel-Crafts acylation offers an alternative pathway. This intermolecular approach involves the reaction of phenol (B47542) with o-toluoyl chloride in the presence of a Lewis acid catalyst. The mechanism begins with the formation of a complex between the o-toluoyl chloride and the Lewis acid, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich phenol ring. The regioselectivity of this reaction, determining whether the acylation occurs at the ortho or para position to the hydroxyl group, is dependent on the specific reaction conditions and the nature of the catalyst used.

Another synthetic approach involves the oxidation of 3-arylbenzofuran-2(3H)-ones. beilstein-archives.org This metal-free decarbonyl-oxidation method can produce 2-hydroxybenzophenones. beilstein-archives.org The proposed mechanism involves the base-induced formation of an enolate from the benzofuranone, which then reacts with a hydroperoxide intermediate. beilstein-archives.org

Enzymatic synthesis presents a highly selective alternative. For instance, vanillyl alcohol oxidase can catalyze the enantioselective hydroxylation of 4-ethylphenol (B45693) to produce (R)-1-(4'-hydroxyphenyl)ethanol. wur.nl The mechanism involves the transfer of a hydride from the substrate to the FAD cofactor, forming a quinone methide intermediate that is subsequently attacked by water. wur.nl While not directly producing the target methanone (B1245722), this demonstrates the potential of biocatalysis in generating chiral precursors with high selectivity.

Photophysical Mechanisms

The photophysical properties of benzophenone derivatives, including this compound, are of significant interest due to their applications as photosensitizers and UV absorbers. These properties are governed by the efficiencies of transitions between electronic states.

The efficiency of ISC can be modulated by substituents on the phenyl rings. For this compound, the presence of the hydroxyl and methyl groups can influence the energies of the n,π* and π,π* states, thereby affecting the ISC rate.

Reverse intersystem crossing (RISC) , the transition from an excited triplet state back to a singlet state (T₁ → S₁), is crucial for materials exhibiting thermally activated delayed fluorescence (TADF). rsc.orgnih.gov The rate of RISC is highly dependent on the energy gap between the S₁ and T₁ states (ΔE_ST). acs.org For efficient TADF, a small ΔE_ST is required to allow for thermal population of the S₁ state from the T₁ state. rsc.orgacs.org While benzophenone itself has a relatively large ΔE_ST, structural modifications in its analogs can reduce this gap. The introduction of electron-donating groups, like the hydroxyl group, and electron-withdrawing groups can create charge-transfer character in the excited states, which often leads to a smaller ΔE_ST and potentially enhanced RISC rates. Some studies have also explored RISC from upper triplet levels as a "hot exciton" pathway. nih.gov

The presence of both an electron-donating group (hydroxyl) and an electron-accepting group (carbonyl) in this compound allows for the formation of intramolecular charge transfer (CT) states upon photoexcitation. In a CT state, there is a spatial separation of electron density within the molecule. The formation of these states can significantly alter the photophysical properties, including absorption and emission spectra. nih.gov

In hydroxybenzophenones, an excited-state intramolecular proton transfer (ESIPT) can occur, where the phenolic proton transfers to the carbonyl oxygen. nih.gov This creates a keto-tautomer in the excited state, which often has a large Stokes shift and distinct emission properties. nih.govrsc.org The ESIPT process is often coupled with intramolecular charge transfer. The efficiency of CT and ESIPT can be influenced by the solvent polarity and the specific substitution pattern on the aromatic rings. For example, the presence of additional electron-donating groups can enhance the charge transfer character and affect the emission properties. nih.gov The deactivation of excited states through ICT can lead to a decrease in fluorescence and singlet oxygen quantum yields. rsc.org The emission from CT states can be highly sensitive to the polarity of the environment, leading to large shifts in the emission wavelength. youtube.com

Intermolecular Interactions and Self-Quenching Phenomenon in Material Science Contexts

In the solid state or in concentrated solutions, the photophysical properties of this compound and its analogs can be significantly influenced by intermolecular interactions. These interactions can lead to phenomena such as aggregation-induced emission or, more commonly in the case of many planar aromatic molecules, self-quenching.

Self-quenching refers to the process where an excited molecule is deactivated by interaction with a ground-state molecule of the same species. This can occur through the formation of non-emissive aggregates or excimers. For benzophenone derivatives, which are prone to π-π stacking, these intermolecular interactions can provide non-radiative decay pathways, leading to a decrease in fluorescence quantum yield in the solid state compared to dilute solutions.

However, strategic molecular design can mitigate self-quenching. Introducing bulky groups or creating a twisted molecular geometry can hinder close packing and π-π stacking, thus preserving the emissive properties in the solid state. In some cases, intermolecular interactions can even be beneficial, leading to aggregation-induced emission (AIE), where aggregation enhances the light emission.

Studies on benzophenone in micellar systems have demonstrated that its quenching behavior can be controlled by the surrounding microenvironment. nih.gov For instance, the quenching of pyrene (B120774) fluorescence by benzophenone in brij micelles can be reversed by the addition of poly(acrylic acid), highlighting the role of intermolecular interactions in modulating the photophysical processes. nih.gov

Structure-Activity Relationship (SAR) Studies in Functional Materials and Biochemical Systems

Structure-activity relationship (SAR) studies are essential for optimizing the properties of this compound and its analogs for specific applications, whether as functional materials or as biologically active agents. nih.gov

In the context of functional materials , such as UV absorbers, the SAR focuses on how substituents affect the UV absorption spectrum and photostability. 2-Hydroxybenzophenones are particularly effective UV absorbers due to the ESIPT mechanism, which provides an efficient pathway for dissipating UV energy as heat. beilstein-archives.org The position and nature of substituents on the phenyl rings can fine-tune the absorption wavelength and the efficiency of this energy dissipation process. For example, introducing further electron-donating or -withdrawing groups can shift the absorption maximum to cover different regions of the UV spectrum.

The following table provides a summary of the effects of structural modifications on the properties of benzophenone analogs based on SAR studies:

| Structural Modification | Effect on Functional Material Properties (e.g., UV Absorption) | Effect on Biochemical Activity |

| Position of Hydroxyl Group | A 2-hydroxy group enables efficient energy dissipation via ESIPT, enhancing photostability. | Can be crucial for antioxidant activity and binding to biological targets. |

| Additional Substituents (e.g., -OCH₃, -NH₂) | Can shift the UV absorption spectrum to longer wavelengths. | Can significantly enhance or decrease specific biological activities (e.g., anti-inflammatory, anticancer). nih.gov |

| Steric Hindrance (e.g., bulky groups) | Can prevent aggregation and self-quenching in the solid state, improving emission efficiency. | Can influence the binding affinity and selectivity for a biological target. |

| Electronic Nature of Substituents | Electron-donating or -withdrawing groups alter the energy levels of excited states, affecting ISC, RISC, and CT character. nih.gov | Modulates the electronic properties of the molecule, impacting its ability to interact with biological macromolecules. nih.gov |

Functional Materials Research and Optoelectronic Applications of Benzophenone Derivatives

Development and Characterization for Organic Light-Emitting Diodes (OLEDs)

Benzophenone (B1666685) derivatives have been widely investigated for their use in OLEDs, serving as host materials for phosphorescent emitters, components in thermally activated delayed fluorescent (TADF) emitters, and as emitters themselves. nih.govnih.gov The performance of these materials is intrinsically linked to their molecular structure, which dictates their thermal stability, electrochemical behavior, and photophysical properties. nih.govmdpi.com

Role as Host Materials in Phosphorescent Emitters

In phosphorescent OLEDs (PhOLEDs), the host material plays a crucial role in facilitating efficient energy transfer to the phosphorescent dopant. An ideal host material should possess a high triplet energy (ET) to prevent back energy transfer from the emitter, as well as good charge-transporting properties. acs.orgrsc.org Benzophenone-based materials have emerged as promising host materials due to their typically high ET levels. nih.govacs.org

For instance, various benzophenone derivatives have been synthesized and incorporated as host materials in PhOLEDs, demonstrating high external quantum efficiencies (EQEs). The triplet energies of these benzophenone-based hosts typically range from 2.53 eV to 3.02 eV, making them suitable for hosting a wide range of phosphorescent emitters, including blue, green, yellow, and red phosphors. nih.govacs.orgnih.gov

The introduction of a hydroxyl group, as seen in (4-hydroxyphenyl)(o-tolyl)methanone, could potentially influence the material's charge-transporting properties and its interaction with the dopant. The tolyl group, with its electron-donating nature, can also modulate the electronic properties of the benzophenone core. While specific data for this compound is unavailable, the performance of other benzophenone derivatives as host materials in PhOLEDs is summarized in the table below to provide a comparative context.

Table 1: Performance of Selected Benzophenone Derivatives as Host Materials in PhOLEDs

| Host Material | Dopant | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) | Maximum External Quantum Efficiency (EQE) (%) | Source |

| BP2 | Green Phosphor | Not Specified | 17.0 | acs.orgnih.gov |

| BP2 | Yellow Phosphor | Not Specified | 19.2 | acs.orgnih.gov |

| HA1 | Red Phosphor | (0.65, 0.35) | 15.2 | nih.gov |

| HA2 | Green Phosphor | (0.32, 0.63) | 18.5 | nih.gov |

| HA4 | Blue Phosphor | (0.15, 0.28) | 10.8 | nih.gov |

This table presents data for illustrative benzophenone derivatives to highlight their potential as host materials. The specific performance of this compound would require experimental verification.

Application as Components in Thermally Activated Delayed Fluorescent (TADF) Emitters

Thermally activated delayed fluorescence (TADF) has emerged as a key technology for achieving high efficiency in metal-free OLEDs. TADF materials can harvest triplet excitons and convert them into emissive singlet excitons through reverse intersystem crossing (RISC). nih.govnih.gov The efficiency of this process is highly dependent on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). nih.gov

The benzophenone core is an attractive building block for TADF emitters due to its ability to act as an acceptor moiety. nih.govnih.gov By combining the benzophenone acceptor with suitable donor groups, it is possible to create molecules with a charge-transfer character, which often leads to a small ΔEST. nih.govmdpi.com Computational studies have shown that the rigidity of the donor and acceptor units plays a significant role in the TADF properties of benzophenone derivatives. nih.gov More rigid structures tend to exhibit better TADF characteristics. nih.gov

The structure of this compound, with its potential for intramolecular hydrogen bonding due to the hydroxyl group, might influence its rigidity and, consequently, its potential as a TADF material. The tolyl group can also affect the donor-acceptor character of the molecule. Research on carbazole-benzophenone dendrimers has shown that bulky terminal substituents can influence TADF properties, with some modifications leading to the switching on and off of the TADF mechanism. rsc.orgelsevierpure.com

Table 2: Photophysical Properties of Selected Benzophenone-Based TADF Emitters

| Compound | ΔEST (eV) | Photoluminescence Quantum Yield (ΦPL) (%) | OLED EQE (%) | Source |

| Compound with Phenoxazine Donor | Not Specified | Not Specified | 11.4 | researchgate.net |

| Carbazole-Benzophenone Dendrimer (AdG2B) | Not Specified | 40 (in neat film) | Not Reported | rsc.orgelsevierpure.com |

| Bicarbazole-Benzophenone Derivative (DB34) | Not Specified | 68.5 | Not Reported as Emitter | mdpi.com |

This table showcases the properties of some benzophenone-based TADF materials to illustrate the potential of this class of compounds. The specific TADF properties of this compound would need to be experimentally determined.

Impact of Molecular Geometry on Reducing Intermolecular Interactions and Self-Quenching in Solid-State Devices

In the solid state, strong intermolecular interactions can lead to aggregation-caused quenching, which significantly reduces the efficiency of OLEDs. The molecular geometry of the emitting material plays a crucial role in mitigating these detrimental effects. A highly twisted or non-planar molecular structure can effectively suppress intermolecular π-π stacking and reduce self-quenching. nih.govmdpi.com

The benzophenone framework inherently possesses a twisted geometry, which is beneficial for reducing intermolecular interactions. nih.govmdpi.com The presence of substituents on the phenyl rings can further enhance this effect. In the case of this compound, the ortho-tolyl group is expected to induce a significant steric hindrance, forcing the phenyl rings to adopt a more twisted conformation. This increased torsion angle would likely lead to a reduction in self-quenching and potentially a higher photoluminescence quantum yield in the solid state.

Studies on substituted benzophenones have shown that the triplet state self-quenching rates are influenced by the electronic nature of the substituents. nih.gov Furthermore, research on carbazole-benzophenone dendrimers with bulky terminal groups demonstrated that these substituents can minimize intermolecular interactions. rsc.orgelsevierpure.com This principle suggests that the tolyl group in this compound could play a vital role in improving its solid-state luminescence.

Exploration in Other Optoelectronic Systems

While the primary focus of this article is on OLED applications, the unique photophysical properties of benzophenone derivatives, including this compound, could make them suitable for other optoelectronic systems. For instance, the light-activated nature of the benzophenone moiety has led to its use in the synthesis of chemical probes for biological applications. sigmaaldrich.com The ability of benzophenones to act as photosensitizers could also be explored in areas such as photodynamic therapy or photocatalysis. Further research is needed to fully explore the potential of this compound and its derivatives in these and other emerging technologies.

Biochemical Interaction Mechanisms of 4 Hydroxyphenyl O Tolyl Methanone Derivatives

Ligand-Protein Binding Dynamics and Selectivity

The interaction between a ligand like (4-hydroxyphenyl)(o-tolyl)methanone and its protein target is a dynamic process governed by thermodynamic and kinetic principles. The binding affinity, often expressed as the dissociation constant (Kd), reflects the thermodynamic stability of the ligand-protein complex. However, the kinetics of binding—the association rate (kon) and dissociation rate (koff)—are increasingly recognized as critical determinants of a compound's biological effect.

For the enzymes discussed, the binding of this compound derivatives is driven by a combination of forces. The hydroxyphenyl group can form key hydrogen bonds and chelate metal ions (as in tyrosinase), while the tolyl group and the benzophenone (B1666685) core can engage in hydrophobic and van der Waals interactions within the protein's binding pocket.

Selectivity arises from the unique topology and chemical environment of the binding site in different proteins. A compound may bind potently to one enzyme but weakly to another due to subtle differences in amino acid residues, pocket size, or flexibility. For example, the competitive inhibition of tyrosinase by hydroxylated benzophenones points to a binding mode that occludes the active site from the natural substrate. nih.gov In the case of HPPD, inhibitors are known to be slow-binding, where an initial weak complex isomerizes to a more stable, tightly bound state, resulting in time-dependent inhibition. nih.gov This dynamic process is crucial for their high potency. Molecular dynamics simulations are a powerful tool for exploring these interactions, revealing how a ligand and protein adapt to each other, a process that can be described by models such as "induced fit" or "conformational selection."

Elucidating Mechanisms of Biological Pathway Modulation via Molecular Interaction

The specific molecular interactions of this compound derivatives with their target proteins lead to the modulation of broader biological pathways.

Tyrosine Catabolism and Photosynthesis: By inhibiting HPPD, these compounds disrupt the tyrosine degradation pathway. nih.govmdpi.com In plants, the downstream consequence is the blockade of plastoquinone (B1678516) and tocopherol synthesis. Plastoquinone is an essential electron carrier in the photosynthetic electron transport chain, and its absence, coupled with the lack of photoprotective carotenoids, leads to chlorophyll (B73375) destruction and cell death, which is the basis of their herbicidal action. mdpi.com

Melanogenesis: Inhibition of tyrosinase directly impacts the melanin (B1238610) biosynthesis pathway. nih.gov By blocking the conversion of L-tyrosine to dopaquinone, the initial and rate-limiting step, the entire downstream process of forming eumelanin (B1172464) and pheomelanin is attenuated. This mechanism is the foundation for the use of tyrosinase inhibitors as skin-lightening agents in cosmetics and as treatments for hyperpigmentation disorders.

Bacterial Virulence and Quorum Sensing: The inhibition of pyocyanin (B1662382) production in P. aeruginosa is a clear example of modulating a bacterial virulence pathway. nih.govmdpi.com Since pyocyanin synthesis is controlled by quorum sensing, inhibitors effectively disrupt this cell-to-cell communication system. nih.gov This interference doesn't kill the bacteria but disarms them, reducing their ability to cause tissue damage, form biofilms, and resist host immune responses, thereby offering a novel therapeutic strategy against bacterial infections. nih.govmdpi.com

Amyloidogenic Pathway: While no direct interaction has been shown, if a compound were to inhibit or modulate γ-secretase, it would directly affect the amyloidogenic pathway. nih.gov Such modulation could either increase or decrease the production of Aβ peptides or shift the ratio of Aβ species, with profound implications for the pathogenesis of Alzheimer's disease. mdpi.com This remains a hypothetical pathway for this compound pending further research.

Advanced Methodologies in Chemical Research on Methanone Compounds

Application of Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable analytical technique in synthetic chemistry for its simplicity, speed, and low cost. It is routinely used to monitor the progress of chemical reactions, such as the Friedel-Crafts acylation used to synthesize benzophenone (B1666685) derivatives. In the synthesis of (4-hydroxyphenyl)(o-tolyl)methanone, TLC allows a chemist to qualitatively track the consumption of reactants (e.g., o-toluoyl chloride and phenol) and the formation of the product in near real-time.

The process involves spotting a small sample of the reaction mixture onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, typically silica (B1680970) gel or alumina (B75360) (the stationary phase). The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture at different rates depending on their polarity and affinity for the stationary phase.

The relative rate of movement is quantified by the retardation factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. By comparing the Rf values of the spots in the reaction mixture to those of the starting materials and the expected product, a researcher can determine the reaction's completion. Furthermore, after purification, TLC is a primary method for assessing the purity of the final compound. The presence of a single spot indicates a high degree of purity, while multiple spots suggest the presence of residual starting materials or byproducts.

Utilization of Column Chromatography for Product Purification

Following a synthesis, the crude product mixture often contains unreacted starting materials, catalysts, and byproducts. Column chromatography is a preparative technique used to separate and purify individual chemical compounds from such mixtures. For a compound like this compound, column chromatography is the standard method for obtaining a high-purity sample suitable for characterization and further testing.

The principle of column chromatography is similar to TLC but on a larger scale. A glass column is packed with a stationary phase, typically silica gel. The crude product mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the eluent.

By systematically changing the polarity of the eluent (gradient elution), compounds can be selectively washed off the column and collected in separate fractions. Less polar compounds typically elute first, followed by more polar compounds. The fractions are often analyzed by TLC to identify those containing the desired product. The solvent is then removed from the pooled, pure fractions, yielding the purified this compound. The synthesis of novel benzophenone derivatives often involves purification steps that would employ this technique to isolate the target compounds with average to high yields. mdpi.com

Computational Screening and Virtual Analysis as Discovery Tools

In modern drug discovery and materials science, computational screening and virtual analysis have become pivotal tools for identifying promising lead compounds. mdpi.com These in silico methods allow for the rapid evaluation of large libraries of virtual compounds against a biological target, saving significant time and resources compared to traditional high-throughput screening. For methanone (B1245722) compounds like this compound, these tools can predict potential biological activities and guide synthetic efforts.

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of drug discovery, this involves docking a ligand (e.g., a benzophenone derivative) into the active site of a target protein, such as an enzyme or receptor. The docking software calculates a binding affinity or score, which estimates the strength of the interaction.

For instance, benzophenone derivatives have been evaluated as potential inhibitors of cyclooxygenase (COX) isoenzymes, which are implicated in inflammation. mdpi.com Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzophenone scaffold and amino acid residues in the enzyme's active site. mdpi.com Similarly, computational approaches have been used to investigate benzophenone-based compounds as potential inhibitors of presenilin proteins, which are linked to Alzheimer's disease. nih.gov These studies can identify which derivatives are most likely to be active, allowing researchers to prioritize the synthesis of the most promising candidates for subsequent in vitro and in vivo testing. mdpi.comnih.gov

Table 1: Examples of Computational Screening of Benzophenone Derivatives

| Target Protein | Investigated Activity | Key Findings | Reference |

|---|---|---|---|

| Cyclooxygenase-1 (COX-1) | Anti-inflammatory | Benzophenone derivatives showed potential binding interactions within the active site. | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Benzophenone derivatives exhibited lower predicted binding energies than the standard drug indomethacin. mdpi.com | mdpi.com |

| Presenilin-1 (PSEN-1) | Anti-Alzheimer's | In silico approaches identified a lead benzophenone integrated derivative (BID-16) as a potential inhibitor. nih.gov | nih.gov |

| Presenilin-2 (PSEN-2) | Anti-Alzheimer's | The study proposed BID-16 as a potential inhibitor based on molecular docking and dynamics simulations. nih.gov | nih.gov |

In Vitro Experimental Design and Evaluation Strategies (e.g., cell-based assays for enzyme activity)

Once a compound has been synthesized, purified, and potentially flagged by computational methods, its biological activity must be confirmed through in vitro experiments. These laboratory-based tests use isolated molecules, cells, or tissues to assess the effect of the compound. Cell-based assays are particularly valuable as they provide insights into a compound's activity within a biological context. reactionbiology.com

Enzyme inhibition assays are a common type of in vitro test. mdpi.com For example, to evaluate a benzophenone derivative as a potential enzyme inhibitor, the purified enzyme would be incubated with its substrate in the presence and absence of the test compound. mdpi.com The rate of product formation is measured, and a decrease in this rate in the presence of the compound indicates inhibition. The potency of the inhibitor is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Cell-based assays can also measure a compound's effect on cellular processes like proliferation, cytotoxicity, and migration. nih.gov For instance, the anti-cancer potential of benzophenone derivatives has been evaluated using various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). nih.gov In these assays, cells are treated with varying concentrations of the compound, and its effect on cell viability is measured using methods like the MTT assay. nih.gov A colony formation assay can be used to assess the long-term anti-mitogenicity of a compound. nih.gov Such studies have identified benzophenone derivatives that exhibit promising anti-neoplastic effects. nih.gov

Table 2: Examples of In Vitro Assays for Benzophenone Derivatives

| Assay Type | Cell Line | Target Activity | Measured Outcome | Reference |

|---|---|---|---|---|

| Enzyme Inhibition | MCF-7 breast cancer cells | Steroid Sulfatase (STS) Inhibition | Highly potent inhibition of STS activity (>70% at 0.1 µM). nih.gov | nih.gov |

| Cytotoxicity (Trypan Blue & MTT) | A549, HeLa, MCF-7 | Anti-cancer | IC50 values in the range of 8.8-10.2 µM. nih.gov | nih.gov |

| Cell Migration (Wound Assay) | A549 | Anti-metastasis | Inhibition of cancer cell migration by up to 78.83% at 50 µM. nih.gov | nih.gov |

| Anti-inflammatory | Not specified | IL-6 Inhibition | A para-fluoro-containing benzophenone showed an IC50 value of 0.19 µM. nih.gov | nih.gov |

Determination of Thermodynamic and Kinetic Parameters in Adsorption Studies (e.g., corrosion inhibition)

The application of certain chemical compounds, including phenolic compounds related to this compound, as corrosion inhibitors is an area of active research. mdpi.commdpi.com These compounds function by adsorbing onto a metal surface, forming a protective layer that isolates the metal from the corrosive environment. research-nexus.net Understanding the thermodynamics and kinetics of this adsorption process is crucial for developing effective inhibitors.

Electrochemical techniques, such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization, are powerful tools for studying corrosion and its inhibition. mdpi.comresearch-nexus.net These methods can determine the inhibition efficiency of a compound and provide insights into the mechanism of inhibition (i.e., whether it primarily affects the anodic or cathodic reaction, or both). research-nexus.net

To delve deeper into the adsorption process, experimental data are often fitted to various adsorption isotherms, such as the Langmuir, Freundlich, or Temkin models. researchgate.netnih.gov The Langmuir isotherm, for example, assumes monolayer adsorption onto a surface with a finite number of identical sites. Fitting the data to these models helps to understand the nature of the interaction between the inhibitor molecules and the metal surface.

Furthermore, thermodynamic parameters of adsorption can be calculated to provide a more complete picture. The standard Gibbs free energy of adsorption (ΔG°ads) indicates the spontaneity of the adsorption process; a negative value signifies that adsorption is spontaneous. researchgate.net The enthalpy of adsorption (ΔH°ads) reveals whether the process is exothermic or endothermic, while the entropy of adsorption (ΔS°ads) describes the change in randomness at the metal-solution interface. nih.govnih.gov These parameters are typically determined by conducting experiments at different temperatures and analyzing the results using thermodynamic equations, such as the van 't Hoff equation. nih.gov Kinetic models, like pseudo-first-order and pseudo-second-order models, can be applied to adsorption data to understand the rate-controlling step of the process. nih.govresearchgate.net

Table 3: Thermodynamic and Kinetic Parameters in Adsorption Studies

| Inhibitor Type | System | Adsorption Isotherm | Key Thermodynamic/Kinetic Findings | Reference |

|---|---|---|---|---|

| Thiophene-based Methanone | Carbon steel in 1.0 M HCl | Henry's Adsorption Isotherm | Adsorption is a mixed-type inhibition process. research-nexus.net | research-nexus.net |

| Schiff base complexes | Copper in 0.1 M HCl | Langmuir Adsorption Isotherm | Negative ΔG°ads confirmed the spontaneity and physical nature of the adsorption. researchgate.net | researchgate.net |

| Dihydroxybenzene Isomers | Aluminum alloy in alkaline buffer | Langmuir and Ligand Exchange Models | Adsorption mechanism (chemisorption vs. ligand exchange) depended on the isomer's structure. mdpi.com | mdpi.com |

Conclusion and Future Research Directions

Current State of Knowledge on (4-Hydroxyphenyl)(o-tolyl)methanone Synthesis and Derivatization

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from established organic chemistry principles and synthetic routes for analogous compounds. The primary methods for synthesizing unsymmetrical benzophenones are the Friedel-Crafts acylation and the Fries rearrangement.

Friedel-Crafts Acylation: This versatile method would likely involve the acylation of phenol (B47542) with o-toluoyl chloride or the acylation of toluene (B28343) with p-hydroxybenzoyl chloride. The choice of reactants and catalyst (typically a Lewis acid like aluminum chloride) would be crucial in controlling regioselectivity and maximizing the yield of the desired ortho-substituted product over other isomers.

Fries Rearrangement: An alternative pathway could be the Fries rearrangement of a phenyl o-toluate precursor. This reaction, catalyzed by a Lewis acid, involves the intramolecular rearrangement of an aryl ester to a hydroxyaryl ketone. The reaction conditions, such as temperature and solvent, would need careful optimization to favor the formation of the desired this compound.

Currently, there is a scarcity of published research specifically detailing the derivatization of this compound. However, the presence of two reactive functional groups—the hydroxyl and the ketone moieties—provides a rich platform for a wide array of chemical modifications. The hydroxyl group can undergo etherification, esterification, and other reactions, while the ketone group is amenable to reactions such as reduction, oxidation, and condensation. This opens the door to the creation of a diverse library of derivatives with tailored properties.

Prospective Research Opportunities in Advanced Materials Science

The unique structural features of this compound, particularly the non-planar arrangement of its aromatic rings due to the ortho-methyl group, suggest promising avenues for its application in advanced materials science.

Photoinitiators: Benzophenone (B1666685) and its derivatives are well-known photoinitiators for polymerization reactions. nih.gov Upon absorption of UV radiation, they can be excited to a triplet state and abstract a hydrogen atom from a suitable donor, generating free radicals that initiate polymerization. The substitution pattern on the benzophenone core can significantly influence its photochemical activity. Investigating the photoinitiating capabilities of this compound and its derivatives could lead to the development of novel, efficient initiators for UV curing applications in coatings, adhesives, and 3D printing.

Organic Light-Emitting Diodes (OLEDs): The benzophenone scaffold is a constituent in some materials developed for OLEDs. The photophysical properties of benzophenone derivatives, such as their triplet energy levels, can be tuned by modifying their substituents. The non-coplanar structure of this compound might lead to interesting photophysical properties, such as high triplet energies and good thermal stability, which are desirable for host materials in phosphorescent OLEDs. Future research could focus on synthesizing a series of derivatives and characterizing their electroluminescent properties.

High-Performance Polymers: The incorporation of the rigid, non-planar this compound moiety into polymer backbones could lead to materials with enhanced thermal stability, improved mechanical properties, and specific optical characteristics. The hydroxyl group provides a convenient handle for polymerization reactions, allowing for its integration into polyesters, polyethers, and polycarbonates.

Emerging Avenues in Biochemical and Mechanistic Studies

The biological activities of benzophenone derivatives are diverse, ranging from antimicrobial to anticancer properties. This suggests that this compound and its derivatives could be of interest in medicinal chemistry and biochemical research. A study on novel 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties has shown potent cytotoxic agents. nih.gov

Enzyme Inhibition: The structural similarity of this compound to other bioactive molecules suggests its potential as an enzyme inhibitor. For instance, its phenolic and ketone functionalities could enable it to interact with the active sites of various enzymes. Screening this compound and its derivatives against a panel of enzymes could uncover novel biological activities.

Mechanistic Probes: The photochemical reactivity of the benzophenone core can be exploited to design mechanistic probes. Upon photoactivation, the ketone can abstract hydrogen atoms from nearby molecules, allowing for the mapping of binding sites in biological systems. Derivatizing this compound with specific targeting moieties could create powerful tools for studying protein-ligand interactions and other biological processes.

Future Directions for Integrated Computational and Experimental Investigations

To accelerate the discovery and optimization of this compound-based materials and bioactive agents, a synergistic approach combining computational modeling and experimental work is essential.

Quantum Chemical Studies: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict the geometric, electronic, and photophysical properties of this compound and its derivatives. scialert.netresearchgate.net Such calculations can provide insights into structure-property relationships, guiding the rational design of new molecules with desired characteristics. nih.govscialert.netresearchgate.net For instance, computational screening could identify derivatives with optimal triplet energies for photoinitiation or specific electronic properties for OLED applications.

Molecular Dynamics Simulations: Molecular dynamics simulations can be used to study the behavior of this compound derivatives in different environments, such as in polymer matrices or at the active sites of enzymes. These simulations can provide valuable information on intermolecular interactions, conformational preferences, and binding affinities, complementing experimental findings.

Combined Experimental and Computational Workflow: An integrated workflow would involve the computational design of novel derivatives, followed by their targeted synthesis and experimental characterization. The experimental results would then feed back into the computational models, allowing for their refinement and the design of next-generation compounds. This iterative cycle of design, synthesis, and testing will be crucial for unlocking the full potential of this compound.

Q & A

Q. What are the recommended spectroscopic methods for characterizing (4-hydroxyphenyl)(o-tolyl)methanone, and how can researchers resolve spectral ambiguities?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl protons (broad singlet at δ ~10.9 ppm, exchangeable with DO). For o-tolyl methyl groups, expect a singlet at δ ~2.3 ppm .

- Infrared (IR) Spectroscopy : Confirm the carbonyl (C=O) stretch at ~1650–1700 cm and hydroxyl (-OH) stretch at ~3200–3500 cm. Use deuterated solvents to minimize interference from moisture .

- Mass Spectrometry (MS) : Analyze fragmentation patterns (e.g., loss of CO from the methanone group) to confirm molecular ion peaks .

- Data Contradictions : Overlapping aromatic signals in -NMR can be resolved via 2D-COSY or HSQC experiments. For IR, ensure sample purity to avoid misinterpretation of O-H stretches .

Q. How can researchers synthesize this compound, and what are common pitfalls in its purification?

- Synthetic Routes :

- Friedel-Crafts Acylation : React o-tolyl chloride with 4-hydroxybenzoyl chloride in the presence of AlCl (Lewis acid). Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .

- Cross-Coupling : Use Suzuki-Miyaura coupling between 4-hydroxyphenylboronic acid and o-tolyl halides with Pd(PPh) as a catalyst .

- Purification Challenges :

- Crystallization : Recrystallize from ethanol/water mixtures to remove unreacted starting materials.

- Chromatography : Use silica gel columns with gradient elution (polarity adjusted for hydroxyl group retention). Avoid prolonged exposure to acidic/basic conditions to prevent ketone degradation .

Advanced Research Questions

Q. What strategies are effective for analyzing the biological activity of this compound derivatives?

- In Vitro Assays :

- Anticancer Screening : Test tubulin polymerization inhibition using fluorescence-based assays (e.g., colchicine-binding competition) .

- Antimicrobial Activity : Use broth microdilution (MIC values) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- ADMET Profiling :

- Caco-2 Permeability : Predict oral bioavailability via monolayer permeability assays (log > 1.0 × 10 cm/s indicates high absorption) .

- CYP450 Inhibition : Screen for interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .

Q. How can computational modeling optimize the design of this compound-based inhibitors?

- Molecular Docking :

- Target Selection : Dock into MAP kinase (PDB: 1A9U) or tubulin (PDB: 1SA0) active sites using AutoDock Vina. Prioritize compounds with binding energies < -8.0 kcal/mol .

- QSAR Studies : Corrogate substituent effects (e.g., electron-withdrawing groups on o-tolyl) with IC values via CoMFA/CoMSIA .

- MD Simulations : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .

Q. What are the key challenges in reconciling conflicting thermodynamic data for this compound?

- Contradictory Data :

- Resolution : Cross-validate using multiple techniques (e.g., TGA for decomposition profiles and GC-MS for purity checks) .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| -NMR | δ 10.9 (s, 1H, -OH), δ 2.3 (s, 3H, CH) | |

| IR | 1675 cm (C=O), 3250 cm (-OH) | |

| HRMS | [M+H] m/z 243.1016 (calc. 243.1012) |

Q. Table 2. Biological Activity of Derivatives

| Derivative | IC (Tubulin) | MIC (S. aureus) | Reference |

|---|---|---|---|

| 4-Amino-imidazole | 0.8 µM | 16 µg/mL | |

| Piperidinyl-sulfonyl | 1.2 µM | 32 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.